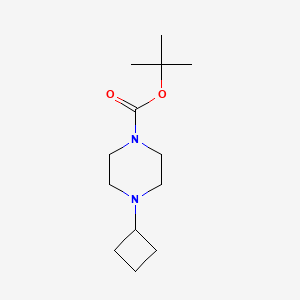

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyclobutylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLGNRKQEAXBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclobutylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

Step 2: The intermediate product is then reacted with cyclobutylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclobutyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The cyclobutyl substitution may enhance binding affinity to serotonin receptors, thus influencing mood regulation .

- Anticancer Properties : Preliminary studies suggest that piperazine derivatives can inhibit cancer cell proliferation. The unique structure of this compound may contribute to improved efficacy against specific cancer types by targeting tumor microenvironments .

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Antidepressant Activity | Serotonin receptor modulation | Increased binding affinity observed |

| Anticancer Properties | Tumor growth inhibition | Significant reduction in cell viability |

Material Science

The compound's ability to form stable complexes with various metals has implications in material science, particularly in the development of catalysts and sensors.

- Catalysis : this compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity . Its steric hindrance may provide unique pathways for catalysis.

- Sensor Development : The compound's interaction with specific analytes can be harnessed in the design of chemical sensors, particularly for detecting biological markers or environmental pollutants .

Synthetic Biology

In synthetic biology, the versatility of this compound allows it to be used as a building block for constructing more complex molecules.

- Gene Delivery Systems : Its lipophilic nature facilitates the design of vectors for gene delivery, improving transfection efficiency in cellular models . This application is crucial for developing gene therapies.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives, including this compound. The results indicated that modifications to the cyclobutyl moiety significantly impacted serotonin receptor binding, suggesting a pathway for developing new antidepressants .

Case Study 2: Catalytic Applications

Research conducted at a leading university demonstrated that this compound acted as an effective ligand in palladium-catalyzed cross-coupling reactions. The study highlighted its ability to increase yields and reduce reaction times compared to traditional ligands.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Features

The following table summarizes key structural analogs of tert-butyl 4-cyclobutylpiperazine-1-carboxylate, highlighting differences in substituents, molecular weights, and synthesis routes:

*Calculated based on molecular formula C14H25N2O2.

Key Observations:

- Cyclobutyl vs.

- Electron-Withdrawing Groups : Analogs like the trifluoromethylphenyl derivative (CAS 840491-84-1) exhibit enhanced electrophilicity, which may improve reactivity in cross-coupling reactions or alter metabolic stability .

- Amino-Substituted Derivatives: The trans-2-aminocyclohexyl analog (CAS 2648684-10-8) introduces a chiral center and basic amine, making it suitable for targeting ion channels or GPCRs in neurological disorders .

This compound

Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Cyclobutyl Introduction: Likely via nucleophilic substitution using cyclobutyl halides or Mitsunobu reactions with cyclobutanol .

Physicochemical Properties

- Solubility : The methyl derivative (CAS N/A) has a Log S (ESOL) value of -2.42, indicating moderate aqueous solubility, while trifluoromethylphenyl analogs may exhibit lower solubility due to hydrophobicity .

- Stability : Boc-protected derivatives generally show stability under acidic conditions but are cleaved by trifluoroacetic acid (TFA) in dichloromethane .

Biological Activity

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores its biological activity, including relevant case studies and research findings.

Overview of this compound

- Chemical Structure : The compound features a piperazine ring with a tert-butyl group and a cyclobutyl substituent at the 4-position, along with a carboxylate functional group.

- Molecular Formula : CHNO

- Molecular Weight : 250.33 g/mol

Receptor Interaction

Recent studies have indicated that compounds similar to this compound may exhibit significant interactions with various receptors, particularly the histamine H3 receptor (H3R). For instance, research on related compounds has shown:

- Inverse Agonism : Some derivatives act as inverse agonists at the H3R, inhibiting basal signaling and providing potential therapeutic avenues for conditions like obesity and sleep disorders .

- Binding Affinity : Compounds designed around this scaffold have demonstrated varying degrees of binding affinity to GPR119, a receptor implicated in glucose metabolism and appetite regulation. These interactions are crucial for developing new treatments for type 2 diabetes mellitus (T2DM) .

Case Studies

- Histamine H3 Receptor Inhibition : A study involving isothiocyanate analogs of piperazine derivatives demonstrated that certain modifications could enhance binding and functional inhibition of H3R, indicating the importance of structural variations in biological activity .

- GPR119 Agonism : Research on triazole derivatives derived from similar piperazine structures showed promising results in activating GPR119, leading to improved insulin secretion and reduced blood glucose levels in preclinical models .

Comparison of Biological Activities

| Compound Name | Target Receptor | Activity Type | Binding Affinity (pIC50) | Notes |

|---|---|---|---|---|

| This compound | Histamine H3 | Inverse Agonist | 7.1 ± 0.3 | Effective in inhibiting basal signaling |

| Tert-butyl 4-methylphenylpiperazine-1-carboxylate | GPR119 | Agonist | Not specified | Potential for T2DM treatment |

| Isothiocyanate analogs | Histamine H3 | Inverse Agonist | 8.1 ± 0.1 | More potent than some other derivatives |

Anticorrosive Properties

While primarily focused on biological activity, it is noteworthy that some studies have also investigated the anticorrosive properties of related compounds. For example, tert-butyl derivatives have shown significant corrosion inhibition efficiency (up to 91.5%) in acidic environments, indicating potential industrial applications alongside their biological relevance .

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-cyclobutylpiperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis often involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives can react with cyclobutyl halides or activated electrophiles under reflux conditions. A representative protocol uses 1,4-dioxane as a solvent with potassium carbonate as a base at 110°C for 12 hours, achieving yields up to 88.7% . Optimization strategies include:

- Catalyst selection : Use of anhydrous conditions to minimize hydrolysis.

- Temperature control : Maintaining reflux temperatures to enhance reaction kinetics.

- Purification : Silica gel column chromatography or recrystallization to isolate pure products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming molecular structure. For example, distinct signals for the tert-butyl group (δ ~1.46 ppm in ¹H NMR) and piperazine ring protons (δ ~3.0–4.0 ppm) are observed .

- X-ray Crystallography : Single-crystal diffraction studies (e.g., using SHELX programs) reveal bond angles, torsion angles, and hydrogen bonding patterns. The tert-butyl group’s axial/equatorial conformation in crystal lattices can be resolved with R-factors <0.04 .

- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+ calcd 341.1972, found 341.1972) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C to prevent degradation .

- Handling : Use explosion-proof equipment and avoid sparks/open flames due to potential reactivity with oxidizing agents .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and what computational methods can predict these interactions?

Methodological Answer: Hydrogen bonds (e.g., N–H···O=C) drive molecular assembly in crystals. Graph-set analysis (R²₂(8) motifs) can classify these interactions . Computational tools include:

- Hirshfeld Surface Analysis : Visualizes intermolecular contacts (e.g., using CrystalExplorer) .

- DFT Calculations : Predicts stable conformers by modeling solvent effects (e.g., explicit solvent molecules stabilize equatorial tert-butyl conformers in solution) .

- Mercury Software : Quantifies packing coefficients and void volumes in crystal structures .

Q. What strategies can resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, base strength) to identify optimal conditions. For instance, polar aprotic solvents (DMF) may improve nucleophilicity of piperazine .

- In Situ Monitoring : Use techniques like FT-IR or HPLC to track reaction progress and intermediate formation .

- Byproduct Analysis : Characterize side products (e.g., tert-butyl deprotection) via LC-MS to adjust protecting group strategies .

Q. How can this compound serve as a precursor in designing bioactive molecules, and what pharmacological assays validate its potential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.